3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl, chlorophenyl, and morpholino groups through various substitution and coupling reactions. Common reagents used in these steps include allyl bromide, 2-chlorobenzene, and morpholine, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.
Morpholino derivatives: Compounds containing the morpholino group but with different overall structures.
Uniqueness
What sets 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-2-7-25-20(27)18-15(14-5-3-4-6-16(14)22)12-29-19(18)23-21(25)30-13-17(26)24-8-10-28-11-9-24/h2-6,12H,1,7-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQAKTYGVDSGGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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